molecular formula C11H15NO B2356254 2-methyl-4-(oxan-4-yl)pyridine CAS No. 27325-89-9

2-methyl-4-(oxan-4-yl)pyridine

Cat. No.: B2356254
CAS No.: 27325-89-9
M. Wt: 177.247
InChI Key: RJVIQJANSNUBPG-UHFFFAOYSA-N
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Description

2-methyl-4-(oxan-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a methyl group and a tetrahydropyran ring

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)pyridine are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives have been found to be biologically active and are often used in drug discovery . .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(oxan-4-yl)pyridine typically involves the reaction of pyridine derivatives with tetrahydropyran intermediates. One common method involves the use of a Grignard reagent to introduce the tetrahydropyran moiety onto the pyridine ring. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of pyridine derivatives in the presence of tetrahydropyran. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(oxan-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-4-(oxan-4-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)-pyridine
  • 4-Methyl-2-(tetrahydro-2H-pyran-4-yl)pyridine
  • 2-Methyl-4-(tetrahydro-4H-pyran-4-yl)pyridine

Uniqueness

2-methyl-4-(oxan-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyridine ring with a tetrahydropyran moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-4-(oxan-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVIQJANSNUBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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